4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Medicinal Chemistry ADME Properties Drug Design

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 888491-20-1) is a polysubstituted pyrimidine derivative with the molecular formula C₁₃H₁₃N₃OS and a molecular weight of 259.33 g/mol. It features a pyrimidine core functionalized at the 4-position with a benzylamino group, at the 2-position with a methylthio group, and at the 5-position with a reactive aldehyde moiety.

Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
Cat. No. B12051167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Molecular FormulaC13H13N3OS
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C=O
InChIInChI=1S/C13H13N3OS/c1-18-13-15-8-11(9-17)12(16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)
InChIKeyFPTLSRSXQNYWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Functionalized Pyrimidine Scaffold for Research and Development


4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 888491-20-1) is a polysubstituted pyrimidine derivative with the molecular formula C₁₃H₁₃N₃OS and a molecular weight of 259.33 g/mol [1]. It features a pyrimidine core functionalized at the 4-position with a benzylamino group, at the 2-position with a methylthio group, and at the 5-position with a reactive aldehyde moiety . This unique combination of substituents distinguishes it from simpler pyrimidine analogs and makes it a versatile building block in medicinal chemistry, particularly for the construction of more complex heterocyclic systems [2]. The compound is primarily utilized in research settings as a synthetic intermediate.

Reactive aldehyde handle enables rapid diversification via condensation, reductive amination, or oxidation
4-Benzylamino and 2-methylthio groups provide distinct steric and electronic profile for SAR exploration
Functionalized pyrimidine core supports synthesis of kinase-targeted libraries and probe molecules

Why 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is the key determinant of its reactivity and potential biological profile, rendering generic substitution with other pyrimidine-5-carbaldehydes impractical. Unlike the simpler 2-(methylthio)pyrimidine-5-carbaldehyde or 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde, this compound possesses a distinct combination of a bulky, lipophilic benzylamino group and a methylthio group on the same pyrimidine core . This specific arrangement is crucial, as structure-activity relationship (SAR) studies on related pyrimidine-based kinase inhibitors have demonstrated that even minor modifications at the 4-position (e.g., changing an aniline substituent) can alter inhibitory potency by over an order of magnitude [1]. The presence of both a 4-benzylamino and a 2-methylthio group, therefore, defines a unique chemical space that cannot be replicated by its commercially available, less functionalized precursors.

Analog
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde lacks the benzylamino group; lipophilicity and steric bulk may shift significantly, altering binding interactions and ADME context.
Analog
2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde contains a rigid aniline instead of the flexible benzylamino spacer; conformational and selectivity profiles may not transfer.
Precursor
Simpler 2-(methylthio)pyrimidine-5-carbaldehyde lacks the 4-substituent; synthetic entry into 4-benzylamino-substituted chemical space is blocked without additional steps.

Quantitative Differentiation of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde from Key Comparators


Molecular Weight and Lipophilicity Compared to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

The target compound exhibits a significantly higher molecular weight and calculated lipophilicity than its 4-amino analog, 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 770-31-0) . While the 4-amino analog has a molecular weight of approximately 169.20 g/mol, 4-(benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has a molecular weight of 259.33 g/mol [1]. This 90 g/mol increase is due to the benzyl group substitution. Furthermore, the replacement of the polar amino group with a lipophilic benzylamino group is expected to substantially increase the compound's logP value (a measure of lipophilicity), influencing its membrane permeability and binding characteristics in biological systems. This physicochemical differentiation is critical for applications where increased lipophilicity and molecular bulk are required, such as in the design of CNS-penetrant compounds or inhibitors targeting hydrophobic enzyme pockets [2].

MW & Lipophilicity
Class-level
+90.13 g/mol
Predicted higher logP
Physicochemical profile context differs from 4-amino analog
Predicted values; experimental confirmation advised
Medicinal Chemistry ADME Properties Drug Design

Reactivity Differentiation: Aldehyde Functional Group Enables Diverse Derivatization

The aldehyde group at the 5-position of the pyrimidine ring provides a key point of differentiation in synthetic utility compared to compounds lacking this functional group, such as many fully substituted pyrimidine kinase inhibitors . The 5-carbaldehyde moiety is a versatile handle for further chemical transformations, including reductive aminations to form secondary amines, oxidations to carboxylic acids, and condensations to form hydrazones, oximes, and various heterocycles [1]. This contrasts with simpler, fully substituted pyrimidines that are often terminal compounds or require extensive de novo synthesis for modification. The ability to readily convert the aldehyde into other functional groups makes 4-(benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde a more valuable and flexible intermediate for constructing diverse chemical libraries [2].

Aldehyde Reactivity
Class-level
5-CHO present
vs. fully substituted pyrimidines without aldehyde
Enables diverse library generation through standard aldehyde chemistry
Synthetic versatility inferred from functional group reactivity
Synthetic Chemistry Chemical Biology Probe Development

Structural Complexity and Potential Biological Specificity Relative to 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde

The target compound features a benzylamino group at the 4-position, which is a homolog of the phenylamino group found in the related compound 2-(methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde (CAS: 211245-56-6) . This additional methylene (-CH₂-) spacer in the benzylamino group introduces greater conformational flexibility and a distinct spatial orientation compared to the more rigid aniline derivative. In the context of kinase inhibitor design, such subtle structural variations can profoundly impact binding affinity and selectivity profiles. SAR studies on related 4-anilino-pyrimidines show that the nature of the 4-substituent is a critical determinant of inhibitory potency against kinases like TSSK2, where IC₅₀ values can vary from low nanomolar to micromolar depending on the specific substituent [1]. The benzylamino group in the target compound thus represents a deliberate structural modification that is likely to result in a different biological activity fingerprint compared to its 4-phenylamino analog [2].

4-Substituent Geometry
Class-level
Flexible benzylamino
vs. rigid 4-phenylamino analog
May support distinct kinase inhibitor SAR interpretation
Inferred from related anilino-pyrimidine kinase SAR studies
Kinase Inhibition Cancer Therapeutics Inflammation

High-Value Application Scenarios for 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde


Medicinal Chemistry: Advanced Intermediate for Kinase Inhibitor Libraries

This compound is an ideal advanced intermediate for synthesizing focused libraries of potential kinase inhibitors. Its 5-carbaldehyde group allows for rapid diversification into a wide array of amine, oxime, or hydrazone derivatives [1]. The 4-benzylamino group provides a specific, lipophilic binding element known to be important for interactions with the hydrophobic back pocket of many kinases, differentiating it from simpler amino-pyrimidine precursors [2]. Researchers can leverage this scaffold to efficiently explore SAR around the 5-position while maintaining a privileged core structure.

Chemical Biology: Development of Activity-Based Probes or PROTACs

The aldehyde moiety serves as a convenient functional handle for conjugation. It can be used directly in hydrazone or oxime ligation strategies to attach the pyrimidine core to fluorophores, biotin, or solid supports for target identification and pull-down assays [3]. Alternatively, the aldehyde can be readily converted to an amine or carboxylic acid, enabling attachment of an E3 ligase ligand via a linker, thus serving as a starting point for the development of novel PROteolysis TArgeting Chimeras (PROTACs) targeting kinases or other pyrimidine-binding proteins.

Agrochemical Research: Building Block for Novel Fungicides or Herbicides

Substituted pyrimidines, particularly those with benzylamino groups, have demonstrated activity as fungicides and herbicides by inhibiting photosynthetic electron transport (PET) [4]. 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde offers a unique substitution pattern for exploring this chemical space. The aldehyde group allows for further optimization of physicochemical properties and biological activity, enabling researchers to synthesize and screen new analogs with potentially improved potency or selectivity compared to known PET inhibitors like atrazine or simetryne.

Material Science: Precursor for Functional Organic Materials

The pyrimidine core is an electron-deficient heterocycle, and the presence of the aldehyde group makes this compound a potential precursor for the synthesis of conjugated organic materials. The aldehyde can be used in condensation reactions to form imine-linked covalent organic frameworks (COFs) or other extended π-conjugated systems . The specific 4-benzylamino and 2-methylthio substituents will tune the electronic properties of the resulting material, offering a point of differentiation for developing materials with tailored optical or electronic characteristics.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-benzylamino & 5-formyl dual substitution
Diversification efficiency and SAR at 5-position
Chemical probe or PROTAC development
Aldehyde conjugation handle
Conjugation yield and target engagement confirmation
Agrochemical fungicide/herbicide screening
Pyrimidine core with benzylamino substitution
PET inhibition and selectivity panel evaluation
Organic material precursor
Electron-deficient pyrimidine with polymerizable aldehyde
Material electronic property tuning and COF formation

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